2,2-Dimethylcyclobutane-1,3-diol
Overview
Description
2,2-Dimethylcyclobutane-1,3-diol is a chemical compound with the molecular formula C6H12O2 . It has a molecular weight of 116.16 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C6H12O2/c1-6(2)4(7)3-5(6)8/h4-5,7-8H,3H2,1-2H3 . This indicates that the molecule consists of a cyclobutane ring with two methyl groups (CH3) attached to one carbon atom and two hydroxyl groups (OH) attached to two other carbon atoms.Physical and Chemical Properties Analysis
This compound has a molecular weight of 116.16 .Scientific Research Applications
Synthesis and Structural Analysis
2,2-Dimethylcyclobutane-1,3-diol is a structural component in the synthesis of complex molecules, such as 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenyl thiourea, which has been studied for its crystal structure revealing semi-chair conformation and significant intermolecular and intramolecular hydrogen bonds (Yin et al., 2012). Similarly, cis-1,2-dimethylcyclobutane-1,2-diol showcases a complex hydrogen-bonding pattern within its crystal structure, contributing to our understanding of molecular packing and interactions (Allscher et al., 2008).
Natural Products Synthesis
The gem-dimethylcyclobutane structure, akin to this compound, is prevalent in natural products, leading to significant interest in synthetic methodologies. Recent advances in synthesizing these motifs de novo have expanded the range of accessible molecules, underlining the motif's importance in natural product synthesis (Hancock et al., 2019).
Understanding Molecular Strain and Reactivity
Research on dimethyl-substituted cyclobutanes, including derivatives of this compound, helps in understanding the gem-dimethyl effect on molecular strain and reactivity. Studies indicate that 1,1-dimethylcyclobutane exhibits reduced strain compared to cyclobutane, highlighting the thermodynamic aspects of the gem-dimethyl effect (Ringer & Magers, 2007).
Material Science and Organic Electronics
Compounds related to this compound, such as 1,3-diphosphacyclobutane-2,4-diyl derivatives, show promise in organo electronics and small molecule activation. These findings contribute to the development of materials with novel electronic properties (Ito, 2018).
Chemical Transformations and Reactivity
The chemical reactivity of this compound derivatives is pivotal in synthesizing various complex molecules. For instance, the synthesis of sym-Homopinic Acid and its diacylthioureas derivatives from pinonic acid showcases the versatility of this chemical motif in creating bioactive compounds (Yin Yan-ba, 2014).
Safety and Hazards
Properties
IUPAC Name |
2,2-dimethylcyclobutane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2)4(7)3-5(6)8/h4-5,7-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREZVKNYLKCGGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-71-2 | |
Record name | 2,2-dimethylcyclobutane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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